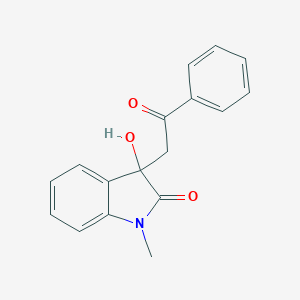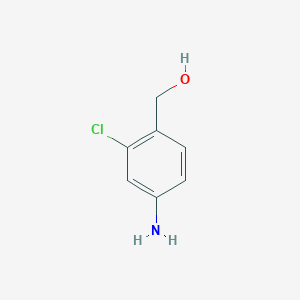
(4-Amino-2-chlorophenyl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of (4-Amino-2-chlorophenyl)methanol is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, which also carries a chlorine atom . The molecular formula is C7H8ClNO , and the molecular weight is 157.60 .Physical And Chemical Properties Analysis
(4-Amino-2-chlorophenyl)methanol has a molecular weight of 157.60 . The boiling point is not specified . It is a solid at room temperature .Scientific Research Applications
Pharmaceutical Applications
(4-Amino-2-chlorophenyl)methanol: is a valuable intermediate in pharmaceutical synthesis. It can be utilized to develop new compounds with potential therapeutic effects. For instance, it may serve as a precursor in the synthesis of various antihistamines, anti-inflammatory agents , and sedatives . Its role in the production of anti-tumor and anti-viral drugs is also significant, providing a pathway to create more effective treatments for serious diseases .
Agricultural Chemistry
In agriculture, (4-Amino-2-chlorophenyl)methanol can be used to synthesize pesticides, herbicides , and fungicides . These compounds are crucial for protecting crops from pests and diseases, thereby enhancing yield and food security . The chemical’s properties allow for the creation of specialized formulations that target specific agricultural problems.
Material Science
This compound’s derivatives can be incorporated into polymers and coatings to impart desirable properties such as increased durability or specialized functionality. For example, its derivatives can be used in photocatalytic applications , which are essential for developing self-cleaning surfaces and materials that can degrade environmental pollutants .
Chemical Synthesis
(4-Amino-2-chlorophenyl)methanol: is a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution , to produce a wide array of chemical entities. These entities are essential for the synthesis of complex organic molecules used in drugs, dyes, and other industrial chemicals .
Environmental Science
The compound’s derivatives can be used in environmental science, particularly in the development of sensors and indicators for environmental monitoring. Its reactivity and ability to form stable complexes with metals make it suitable for detecting heavy metals and other pollutants in water and soil .
Biochemistry
In biochemistry, (4-Amino-2-chlorophenyl)methanol and its derivatives can be used to study enzyme reactions and metabolic pathways. It can act as an inhibitor or a substrate analog to understand the mechanism of action of enzymes and to develop new biochemical assays .
Analytical Chemistry
This compound is used in analytical chemistry for the development of chromatographic methods and spectroscopic analysis techniques. It can serve as a standard or a reagent in the qualitative and quantitative analysis of complex mixtures, aiding in the identification and measurement of substances .
Nanotechnology
(4-Amino-2-chlorophenyl)methanol: can contribute to nanotechnology by being part of the synthesis of nanomaterials . Its derivatives can be used to modify the surface properties of nanoparticles, which is crucial for applications in drug delivery, imaging, and the creation of nanocomposites with enhanced properties .
Safety and Hazards
While specific safety data for (4-Amino-2-chlorophenyl)methanol is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds containing an indole nucleus . These compounds are known to bind with high affinity to multiple receptors, which can lead to various changes in cellular functions .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to impact a wide range of biochemical pathways . These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied for their pharmacokinetic properties . These studies showed that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Similar compounds, such as 4-aminophenol derivatives, have shown broad-spectrum antimicrobial and antidiabetic activities . These compounds have also demonstrated significant inhibition of amylase and glucosidase in a concentration-dependent manner .
properties
IUPAC Name |
(4-amino-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGDLUQXWGCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649426 | |
| Record name | (4-Amino-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51420-25-8 | |
| Record name | (4-Amino-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-amino-2-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





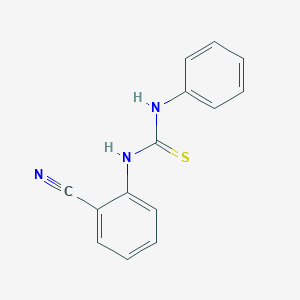

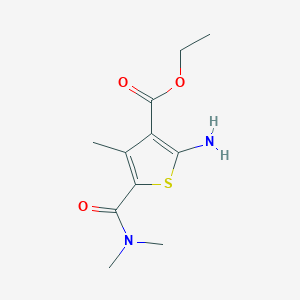

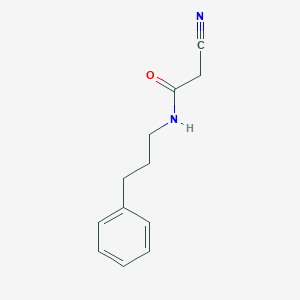



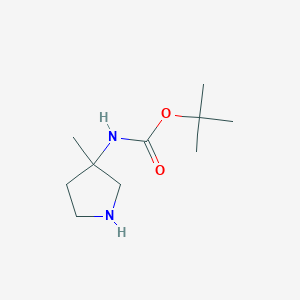
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)

